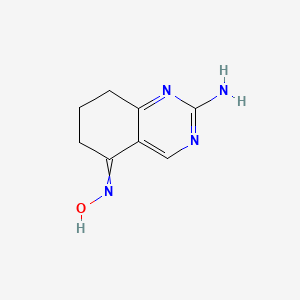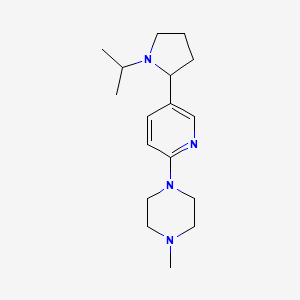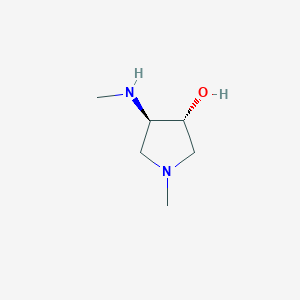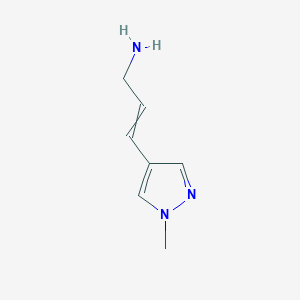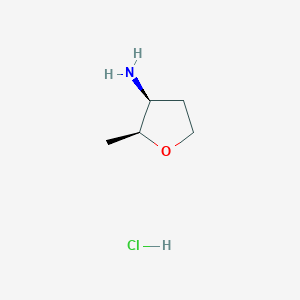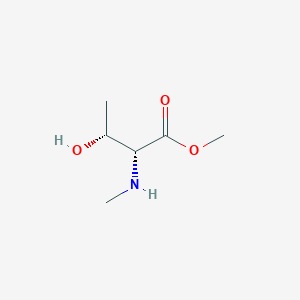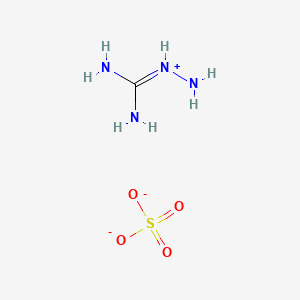
Amino(diaminomethylidene)azanium;sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Amino(diaminomethylidene)azanium;sulfate, also known as agmatine sulfate, is a compound derived from the decarboxylation of the amino acid arginine. It is a polyamine that plays a significant role in various biological processes. Agmatine sulfate is known for its potential therapeutic applications, particularly in the treatment of neuropathic pain and other central nervous system disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Amino(diaminomethylidene)azanium;sulfate typically involves the decarboxylation of arginine using arginine decarboxylase. This enzymatic reaction produces agmatine, which is then combined with sulfuric acid to form agmatine sulfate . The reaction conditions for this process are relatively mild, often carried out at room temperature.
Industrial Production Methods
Industrial production of this compound involves the use of microbial fermentation. Specific strains of bacteria or fungi, such as Aspergillus oryzae, are employed to enhance the production of agmatine from arginine. The agmatine is then purified and reacted with sulfuric acid to produce the sulfate salt .
Chemical Reactions Analysis
Types of Reactions
Amino(diaminomethylidene)azanium;sulfate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: It can be reduced to form primary amines.
Substitution: It can participate in substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as azide ions .
Major Products Formed
The major products formed from these reactions include various amine derivatives and substituted agmatine compounds .
Scientific Research Applications
Amino(diaminomethylidene)azanium;sulfate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: It plays a role in cellular signaling and regulation.
Medicine: It has potential therapeutic applications in treating neuropathic pain, depression, and anxiety.
Industry: It is used in the production of pharmaceuticals and nutraceuticals
Mechanism of Action
The mechanism of action of Amino(diaminomethylidene)azanium;sulfate involves its interaction with various molecular targets, including α2-adrenergic and imidazoline receptors. These interactions modulate neurotransmission, nitric oxide synthesis, and glucose metabolism, leading to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Amino(diaminomethylidene)azanium;sulfate include:
- Putrescine
- Spermidine
- Spermine
- Cadaverine
Uniqueness
What sets this compound apart from these similar compounds is its specific interaction with α2-adrenergic and imidazoline receptors, which gives it unique therapeutic potential, particularly in the treatment of central nervous system disorders .
Properties
Molecular Formula |
CH7N4O4S- |
|---|---|
Molecular Weight |
171.16 g/mol |
IUPAC Name |
amino(diaminomethylidene)azanium;sulfate |
InChI |
InChI=1S/CH6N4.H2O4S/c2-1(3)5-4;1-5(2,3)4/h4H2,(H4,2,3,5);(H2,1,2,3,4)/p-1 |
InChI Key |
XLONNWGCEFSFTN-UHFFFAOYSA-M |
Canonical SMILES |
C(=[NH+]N)(N)N.[O-]S(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]methylidene]hydroxylamine](/img/structure/B11821536.png)


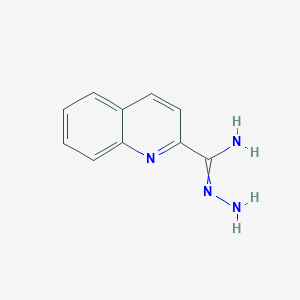
![rac-(1R,5R,6S)-6-{[(tert-butoxy)carbonyl]amino}bicyclo[3.2.0]heptane-3-carboxylic acid](/img/structure/B11821570.png)
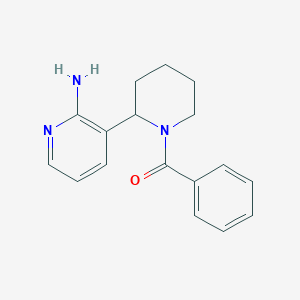

![N-[1-(1-methylimidazol-2-yl)ethylidene]hydroxylamine](/img/structure/B11821590.png)
